Proglumide

CCK Receptor Binding Affinity Subtype Selectivity

Choose Proglumide for studies requiring simultaneous, non-selective CCK-A/CCK-B receptor blockade. Its balanced dual-receptor IC50 values (6,000 µM CCK1R, 11,000 µM CCK2R) and competitive mechanism provide a cleaner pharmacological tool than potent, subtype-selective agents (e.g., lorglumide, devazepide) or histamine H2-blockers (e.g., cimetidine), which induce compensatory hypergastrinemia. Ideal for in vivo pancreatitis research, gastrin signaling pathway dissection, CCK-C receptor (78-kDa gastrin-binding protein) studies in colon cancer lines, and as a validated negative control in novel CCK antagonist screening assays.

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
CAS No. 6620-60-6
Cat. No. B1679172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProglumide
CAS6620-60-6
SynonymsMilid
Proglumide
Xilamide
Xylamide
Molecular FormulaC18H26N2O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)
InChIKeyDGMKFQYCZXERLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Proglumide (CAS 6620-60-6) for Research Procurement: A Non-Peptide CCK-A/B Antagonist with Documented Multi-Target Engagement


Proglumide (CAS 6620-60-6) is a synthetic, non-peptide, orally active cholecystokinin (CCK) receptor antagonist that non-selectively binds to both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes [1]. Unlike many modern CCK antagonists engineered for subtype selectivity, Proglumide exhibits a balanced dual-receptor binding profile, with reported IC50 values of approximately 6,000 µM and 11,000 µM for CCK1R and CCK2R respectively in standard binding assays, and a competitive inhibition mechanism at both receptors [2]. This distinct pharmacological signature, combined with its established safety record in recent Phase 1 trials for chronic pancreatitis, positions Proglumide as a valuable tool compound for investigating CCK-mediated pathways where simultaneous blockade of both receptor subtypes is required or where its weak, competitive profile is a strategic advantage [3].

Proglumide vs. In-Class Alternatives: Why Potency and Selectivity Differences Mandate Precise Compound Selection


While all glutaramic acid derivatives and related CCK antagonists share a common target class, their in vitro potency, receptor subtype selectivity, and in vivo efficacy profiles differ by orders of magnitude [1]. For instance, the CCK1R-selective antagonist lorglumide (CR-1409) exhibits an IC50 of 0.13 µM, making it approximately 46,000-fold more potent at this receptor than Proglumide (IC50 6,000 µM) [1]. Conversely, Proglumide's balanced, albeit weak, binding to both CCK1R and CCK2R provides a distinct pharmacological profile compared to potent, subtype-selective agents like devazepide (CCK1R-selective) or itriglumide (CCK2R-selective) [2]. Furthermore, clinical comparative data demonstrate that Proglumide, unlike histamine H2-blockers such as cimetidine, does not induce compensatory hypergastrinemia or antral mucosal hypertrophy, highlighting that even within the broader category of anti-secretory agents, mechanism-specific differentiation is critical for experimental design [3]. These quantitative and qualitative differences underscore that in-class compounds are not interchangeable, and selection of Proglumide must be driven by specific experimental requirements for its unique receptor interaction profile.

Proglumide: Comparative Quantitative Evidence for Differentiated Procurement


Quantified Receptor Binding Profile: Non-Selective CCK1/CCK2 Antagonism vs. Potent Subtype-Selective Analogs

Proglumide demonstrates a balanced, non-selective binding profile for CCK1 and CCK2 receptors, with IC50 values of 6,000 µM and 11,000 µM, respectively, yielding a selectivity ratio (CCK1/CCK2) of 1.8 [1]. In stark contrast, the glutaramic acid analog lorglumide (CR-1409) is a potent CCK1R-selective antagonist with an IC50 of 0.13 µM at CCK1R and 300 µM at CCK2R, a selectivity ratio of 2,300 [1]. This represents a 46,000-fold difference in CCK1R potency compared to Proglumide. Similarly, the CCK2R-selective analog itriglumide (CR-2945) exhibits an IC50 of 20,700 µM at CCK1R and 2.3 µM at CCK2R [1].

CCK Receptor Binding Affinity Subtype Selectivity Glutaramic Acid Analog

Comparative Functional Antagonism: Schild Analysis of CCK-Mediated Smooth Muscle Contraction

In a functional assay measuring inhibition of CCK-8-induced contraction of isolated rat pyloric sphincter, Proglumide exhibited a Schild pK value of approximately 3.3, classifying it as a weak antagonist [1]. Under identical experimental conditions, the selective CCK-A antagonist MK-329 (devazepide) demonstrated a pK of 8.85, while the related glutaramic acid derivative phenoxyacetylproglumide showed a pK of 5.1 [1]. The difference in pK values translates to Proglumide being approximately 350,000-fold less potent than MK-329 in this functional assay system.

Functional Assay Schild Regression CCK-A Receptor Pyloric Sphincter

In Vivo Secretory Inhibition: Proglumide vs. Cimetidine and Comparative Gastrin Receptor Antagonism

A double-blind clinical trial directly compared Proglumide (1200 mg/day) with the histamine H2-receptor antagonist cimetidine (1200 mg/day) in 30 patients with peptic ulcers over 28 days [1]. Both drugs significantly reduced gastric secretion. However, a key differentiation emerged in post-treatment analysis: cimetidine treatment resulted in a significant increase in blood gastrin levels and marked hypertrophy and hyperplasia of the antral mucosa in almost all patients, whereas no such changes were observed in the Proglumide-treated group [1]. Additionally, in vivo selectivity was demonstrated in dogs, where Proglumide (300 mg/kg·h) inhibited pentagastrin-stimulated gastric acid secretion (competitive inhibition, Ki = 300 mg/kg·h) but had no effect on basal, histamine-stimulated, or bethanechol-stimulated secretion [2].

Gastric Acid Secretion Gastrin Receptor Clinical Comparison Antisecretory

Antiproliferative Target Engagement: Proglumide and Benzotript vs. Subtype-Selective Antagonists on the 78-kDa Gastrin-Binding Protein

Proglumide and its structural analog benzotript inhibited covalent cross-linking of 125I-labeled gastrin to the 78-kDa gastrin-binding protein (GBP), a putative CCK-C receptor implicated in colon carcinoma cell growth [1]. Crucially, this inhibition was not observed with the CCK-A receptor-selective antagonist L364,718 (devazepide) or the gastrin/CCK-B receptor-selective antagonist L365,260 [1]. This differential target engagement correlates with the antiproliferative activity of Proglumide and benzotript in colon cancer cell lines, which is not recapitulated by subtype-selective CCK antagonists [1].

Antiproliferative Gastrin-Binding Protein CCK-C Receptor Colon Carcinoma

Defined Research Applications for Proglumide Based on Verified Differentiation Data


Investigating Dual CCK1/CCK2 Receptor Blockade in Pancreatic and Gastric Physiology

Proglumide is the compound of choice for in vivo and ex vivo studies requiring simultaneous, non-selective antagonism of both CCK1 and CCK2 receptors. Its balanced IC50 values (6,000 µM and 11,000 µM, respectively) enable investigation of the integrated roles of both receptor subtypes in pancreatic secretion, gastric emptying, and satiety signaling, without the confounding factor of subtype selectivity that complicates interpretation when using lorglumide or itriglumide [1]. Dosing guidelines can be derived from established in vivo parameters, such as the 300 mg/kg·h inhibitory constant for pentagastrin-stimulated gastric acid secretion in dogs [2].

Differentiating Gastrin-Mediated from Histamine-Mediated Pathways in Gastric Physiology

Based on direct clinical comparative data, Proglumide is uniquely suited for experiments designed to dissect gastrin-specific signaling pathways from those mediated by histamine. Unlike cimetidine, Proglumide's inhibition of gastric acid secretion does not elevate serum gastrin levels or induce antral G-cell hyperplasia, providing a cleaner pharmacological tool for isolating gastrin's acute and chronic effects [3]. This application is particularly relevant for studies on the trophic effects of gastrin and the development of gastric mucosal hyperplasia.

Targeting the CCK-C Receptor/Gastrin-Binding Protein in Cancer Cell Proliferation Studies

For researchers exploring the role of the 78-kDa gastrin-binding protein (CCK-C receptor) in colon and other cancers, Proglumide offers a distinct advantage. Its demonstrated ability to inhibit gastrin cross-linking to this protein, a property not shared by potent CCK-A or CCK-B selective antagonists like devazepide or L365,260, positions it as a critical probe for validating this target's role in autocrine growth pathways [4]. This scenario is supported by evidence of antiproliferative activity in colon carcinoma cell lines.

Serving as a Low-Potency Baseline Control in CCK Antagonist Screening Cascades

Given its well-characterized weak potency (Schild pK = 3.3) and non-selective profile, Proglumide is an ideal negative control or baseline comparator in screening assays for novel CCK antagonists [5]. Its use ensures assay sensitivity and provides a benchmark for evaluating the potency and selectivity of new chemical entities targeting CCK receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proglumide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.